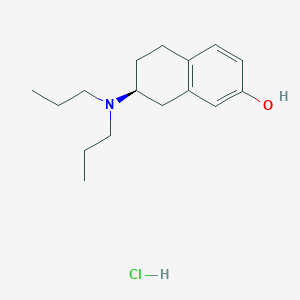
(S)-(-)-7-Hydroxy-DPAT hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction. .Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and conformational isomers. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound, the mechanism of its reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability. Its chemical properties include its acidity or basicity, its redox potential, and its reactivity with other compounds .Applications De Recherche Scientifique
Presynaptic Effects in the Brain : (S)-(-)-7-Hydroxy-DPAT hydrochloride, acting as a D(2)-like dopamine receptor agonist, has been shown to influence neurotransmitter release in the brain. Specifically, it inhibits acetylcholine release in rat striatal synaptosomes, indicating its role in modulating neurotransmission through presynaptic dopamine receptors (Sanz, Hospital, Badía, & Clos, 2000).
Ocular Hypotensive Effects : Research demonstrates that (S)-(-)-7-Hydroxy-DPAT hydrochloride can lower intraocular pressure, suggesting potential applications in ocular pharmacology. This effect is thought to be mediated through dopamine D(3) receptors located in the ciliary body of rabbits (Chu, Chu, & Potter, 2000).
Drug Delivery Systems : Studies have explored the use of biodegradable calcium phosphate nanoparticles as a delivery system for (S)-(-)-7-Hydroxy-DPAT hydrochloride. This approach has shown promise in enhancing the drug's ocular hypotensive effects, particularly in pigmented rabbits (Chu, He, & Potter, 2002).
Role in Dopaminergic Neurogenesis : Investigations into the effects of (S)-(-)-7-Hydroxy-DPAT hydrochloride on dopaminergic neurogenesis have found that despite the presence of dopamine D2 and D3 receptors in neural precursor cells, the drug does not significantly affect their proliferation, survival, or neurogenesis (Milošević et al., 2007).
Electrophysiological Effects on the Heart : The drug has been shown to prolong action potential duration in rabbit sinoatrial node cells and block certain potassium channels in cardiac tissues, suggesting potential implications for cardiac electrophysiology (Torres-Jácome et al., 2006).
Impact on Learning and Memory : Research has indicated that (S)-(-)-7-Hydroxy-DPAT hydrochloride can impact learning and memory processes. For instance, its stimulation of 5-HT1A/7 receptors has been associated with both impairments and enhancements in different types of learning (Eriksson et al., 2008).
Influence on Anxiety and Panic Disorders : The drug has been studied in the context of anxiety and panic disorders, showing potential effects on defensive behaviors associated with panic when administered in specific brain regions (Bortoli et al., 2005).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(7S)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBGJJRWBJWNTG-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)[C@H]1CCC2=C(C1)C=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-7-Hydroxy-DPAT hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



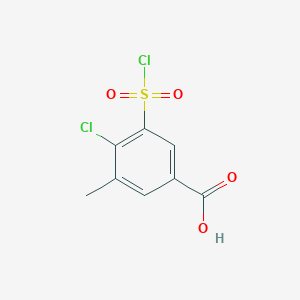

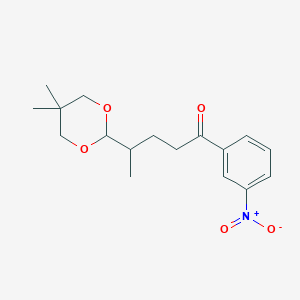
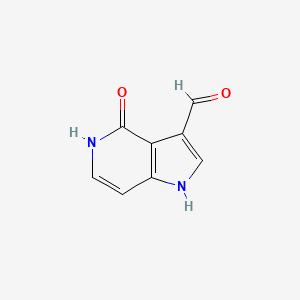
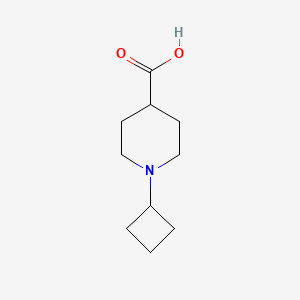
![5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1452422.png)


![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452425.png)
![3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1452426.png)
![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid](/img/structure/B1452427.png)
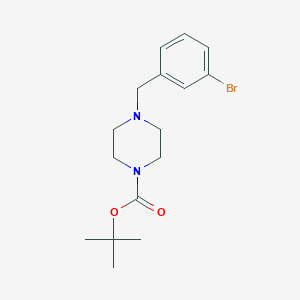
![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452431.png)
![6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B1452433.png)